3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
“3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of thienopyrimidines can be achieved through various methods. One such method involves the reaction of β-alanines with urea or potassium thiocyanate . Another method involves the reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate .Molecular Structure Analysis
The molecular structure of thienopyrimidines is similar to that of purines, making them an attractive structural feature in the production of pharmaceutical drugs . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidines can undergo various chemical reactions. For instance, the chlorodehydroxylation reaction with phosphorus oxychloride followed by substitution of the chlorine atom with thiourea can form a thiol . This thiol can exist in the thiolactam and thiolactime forms .Scientific Research Applications
Synthesis Methods
- Synthesis Process : The compound has been synthesized through various methods, including reactions with alkyl-, arylisocyanates and isothiocyanates, yielding N- and S- alkyl derivatives (Shestakov et al., 2014).
- One-Pot Synthesis : A one-pot synthesis method for related compounds, like 6,7-dimethyl-2-arylidine-5-H-thieno[2,3-d]pyrimidine-3,5-diones, has been explored (Abdel-fattah et al., 1998).
Chemical Properties and Reactions
- Chemical Reactivity : Studies have been conducted on the thermal rearrangement of related pyrimidine compounds, highlighting their chemical properties and potential for generating novel heterocycles (Majumdar et al., 2001).
- Microwave Irradiation in Synthesis : The effect of microwave irradiation in synthesizing thieno[2,3-d]pyrimidines has been investigated, offering insights into innovative synthesis methods (Davoodnia et al., 2009).
Potential Applications
- Biological Activity : Some derivatives have shown analgesic and anti-inflammatory activities, indicating potential pharmacological applications (Santagati et al., 1995).
- Antibacterial Properties : Research into substituted thieno pyrimidines, including synthesis and evaluation for antibacterial activity, reveals their potential in medical applications (More et al., 2013).
Other Relevant Studies
- Heterocyclic Derivatives Synthesis : The synthesis of various derivatives and the exploration of their properties and potential uses have been extensively studied (Hirota et al., 1990).
Future Directions
Mechanism of Action
Mode of Action
Like other thieno[3,2-d]pyrimidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Thieno[3,2-d]pyrimidine derivatives are a broad class of compounds with diverse biological activities, and the exact pathways they affect can vary widely depending on the specific derivative and its targets .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-5-9(2)7-10(6-8)16-13(17)12-11(3-4-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYERWJAVNYVJGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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